2-Phenyl-1-(pyrimidin-2-yl)ethanamine
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Overview
Description
2-Phenyl-1-(pyrimidin-2-yl)ethanamine is a compound that features a phenyl group attached to an ethanamine chain, which is further connected to a pyrimidine ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable subject in medicinal chemistry and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine typically involves the reaction of a pyrimidine derivative with a phenyl-substituted ethanamine. One common method includes the use of a Diels-Alder reaction followed by hydrogenation to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the synthesis. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(pyrimidin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated amine .
Scientific Research Applications
2-Phenyl-1-(pyrimidin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in inhibiting specific enzymes or pathways in cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of collagen prolyl-4-hydroxylase, leading to reduced collagen synthesis and potential anti-fibrotic effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a phenyl group.
2-Phenylpyrimidine: Lacks the ethanamine chain, making it less versatile in biological applications.
1-(2-Pyridinyl)ethanamine: Contains a pyridine ring instead of a pyrimidine ring, leading to different biological activities.
Uniqueness
2-Phenyl-1-(pyrimidin-2-yl)ethanamine is unique due to its combination of a phenyl group, an ethanamine chain, and a pyrimidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for various biological interactions and enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-phenyl-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C12H13N3/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10/h1-8,11H,9,13H2 |
InChI Key |
SDUPGQBSWSABRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CC=N2)N |
Origin of Product |
United States |
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